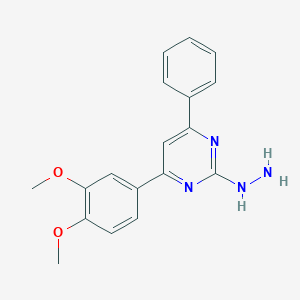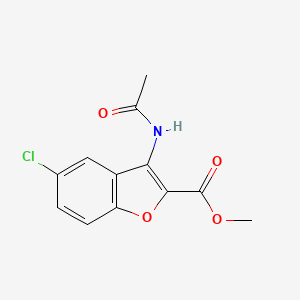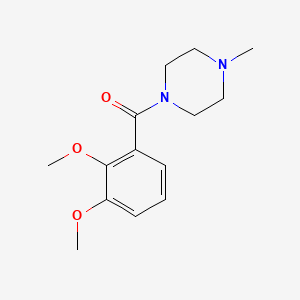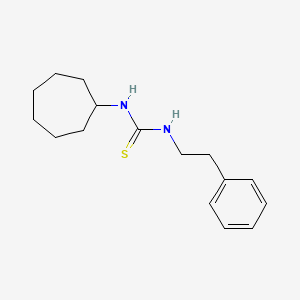![molecular formula C16H12N2O2S B5878126 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act as an electron acceptor due to the presence of a strong electron-withdrawing nitro group. This property makes 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile useful in various applications, including organic electronics and catalysis.
Biochemical and Physiological Effects:
Limited research has been conducted on the biochemical and physiological effects of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile. However, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further investigation in drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments, including its ease of synthesis, stability, and high purity. However, its limited solubility in common solvents and sensitivity to air and moisture can pose challenges for certain experiments.
Direcciones Futuras
There are several future directions for 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile research, including the development of new 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile-based organic semiconductors with improved performance, the exploration of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile as a building block in the synthesis of novel bioactive molecules, and the investigation of the biochemical and physiological effects of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile and its potential applications in various fields.
In conclusion, 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile is a chemical compound with significant potential for various scientific research applications. Its ease of synthesis, stability, and low toxicity make it a promising candidate for further investigation in drug development and other fields. With continued research, 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile may prove to be a valuable tool for advancing scientific knowledge and improving human health and well-being.
Métodos De Síntesis
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile can be synthesized through a reaction between 4-methylthiophenol and 3-nitrobenzaldehyde in the presence of sodium hydroxide and acetonitrile. The reaction results in the formation of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile as a yellow solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has been widely studied for its potential applications in various fields, including material science, organic chemistry, and pharmaceuticals. One of the major areas of research is the development of 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile-based organic semiconductors, which can be used in electronic devices such as solar cells and light-emitting diodes. 3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile has also been investigated for its potential as a building block in the synthesis of novel organic molecules with various biological activities.
Propiedades
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-21-16-7-5-12(6-8-16)9-14(11-17)13-3-2-4-15(10-13)18(19)20/h2-10H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSAVKMVPGVKU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5878045.png)
![2-cyclopentyl-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5878053.png)
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![5,7,8-trichloro-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B5878069.png)

![N'-(2-furylmethylene)-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5878089.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![ethyl 4-[(2,5-dimethylphenyl)amino]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B5878119.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)